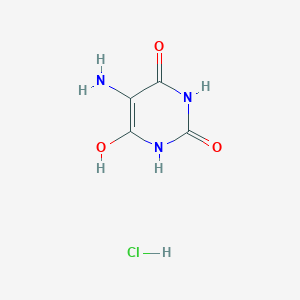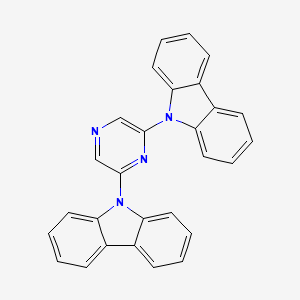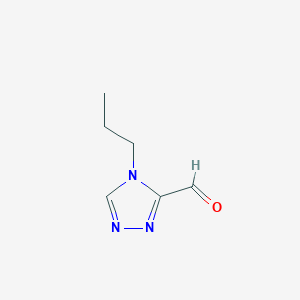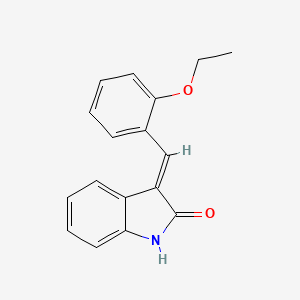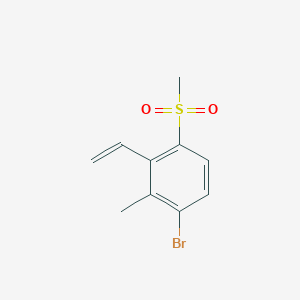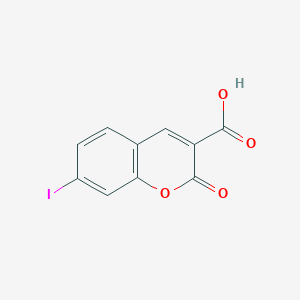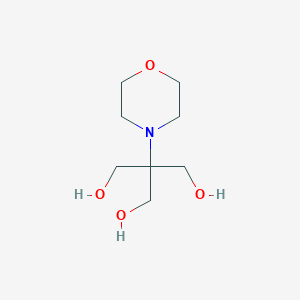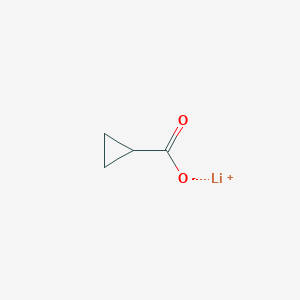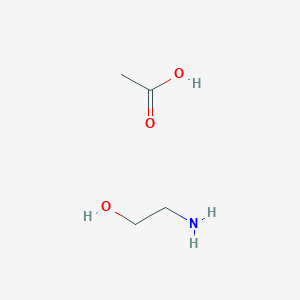
Ethanolamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanolamine acetate is an organic compound that combines ethanolamine and acetic acid. Ethanolamine, also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine and a primary alcohol. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanolamine acetate can be synthesized through the reaction of ethanolamine with acetic acid. The reaction typically involves mixing ethanolamine and acetic acid in a stoichiometric ratio and heating the mixture to facilitate the formation of the acetate salt. The reaction can be represented as follows:
HOCH2CH2NH2+CH3COOH→HOCH2CH2NH3+CH3COO−
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethanolamine with acetic acid under controlled conditions. The reaction is typically carried out in a reaction kettle with a catalyst such as triethylenediamine to enhance the reaction rate. The mixture is heated to a temperature range of 65°C to 85°C for several hours, followed by distillation to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: Ethanolamine acetate undergoes various chemical reactions, including:
Oxidation: Ethanolamine can be oxidized to form glycolaldehyde and ammonia.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Ethanolamine can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Halogenated compounds such as chloroform can react with ethanolamine under basic conditions.
Major Products:
Oxidation: Glycolaldehyde and ammonia.
Substitution: Various substituted ethanolamine derivatives depending on the halogenated compound used.
Scientific Research Applications
Ethanolamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Plays a role in the study of cell membranes and phospholipids, as ethanolamine is a component of phosphatidylethanolamine.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors
Mechanism of Action
Ethanolamine acetate exerts its effects through various mechanisms:
Molecular Targets: Ethanolamine is involved in the synthesis of phospholipids, which are essential components of cell membranes.
Comparison with Similar Compounds
Diethanolamine: Contains two hydroxyl groups and one amine group.
Triethanolamine: Contains three hydroxyl groups and one amine group.
N-Methylethanolamine: Contains a methyl group attached to the nitrogen atom.
Uniqueness: Ethanolamine acetate is unique due to its bifunctional nature, containing both an amine and an alcohol group. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
54300-24-2 |
|---|---|
Molecular Formula |
C4H11NO3 |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
acetic acid;2-aminoethanol |
InChI |
InChI=1S/C2H7NO.C2H4O2/c3-1-2-4;1-2(3)4/h4H,1-3H2;1H3,(H,3,4) |
InChI Key |
VVLAIYIMMFWRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


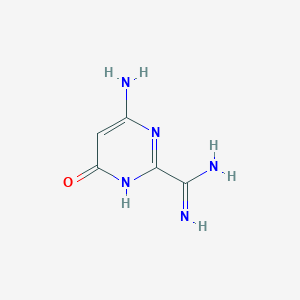
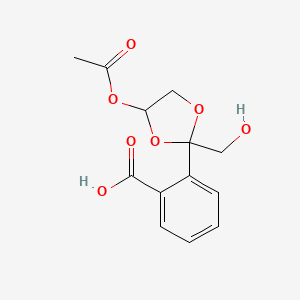


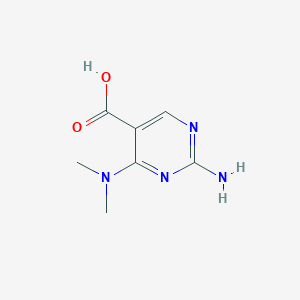
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)
